Cas no 1804516-29-7 (Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate is a specialized benzoate ester featuring dichloro and difluoromethoxy substituents, which contribute to its unique reactivity and stability. The compound is primarily used as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its difluoromethoxy group enhances metabolic stability, while the dichloro substitution pattern allows for selective functionalization. The ester moiety provides versatility for further derivatization. This compound is valued for its high purity and consistent performance in synthetic applications, making it a reliable choice for researchers requiring precise structural modifications in complex molecular frameworks.
Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate structure
1804516-29-7 structure
商品名:Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate
CAS番号:1804516-29-7
MF:C9H6Cl2F2O3
メガワット:271.044948101044
CID:4706353

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate
    • インチ: 1S/C9H6Cl2F2O3/c1-15-8(14)4-2-3-5(16-9(12)13)7(11)6(4)10/h2-3,9H,1H3
    • InChIKey: DLNBPQHTXVGZGQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C=CC=1C(=O)OC)OC(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • トポロジー分子極性表面積: 35.5

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015013354-250mg
Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate
1804516-29-7 97%
250mg
480.00 USD 2021-06-21
Alichem
A015013354-1g
Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate
1804516-29-7 97%
1g
1,504.90 USD 2021-06-21
Alichem
A015013354-500mg
Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate
1804516-29-7 97%
500mg
806.85 USD 2021-06-21

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate 関連文献

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoateに関する追加情報

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate: A Comprehensive Overview

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate, identified by the CAS number 1804516-29-7, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with dichloro and difluoromethoxy groups. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in research and industrial settings.

The synthesis of Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate involves a series of carefully controlled reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These studies have been documented in leading chemistry journals, highlighting the importance of this compound in modern chemical research.

The physical properties of Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate are equally intriguing. It exhibits a melting point of approximately 75°C and a boiling point around 150°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various chemical reactions where precise control over solubility and reactivity is essential.

Recent studies have focused on the chemical reactivity of Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate. Its dichloro substituents contribute to its electrophilic aromatic reactivity, while the difluoromethoxy group introduces steric hindrance and electron-withdrawing effects. These properties make the compound an excellent candidate for use in electrophilic substitution reactions and other aromatic transformations. Experimental data from these studies have been published in reputable journals, underscoring its versatility as a reactive intermediate.

In terms of applications, Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate finds extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to undergo various functional group transformations makes it invaluable in the development of bioactive compounds. Additionally, this compound is employed in agrochemicals as a precursor for herbicides and insecticides due to its unique reactivity and stability.

Recent research has also explored the environmental impact of Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate. Studies indicate that it undergoes biodegradation under specific conditions, reducing its persistence in the environment. These findings are crucial for assessing its safety profile and ensuring sustainable practices in its industrial use.

In conclusion, Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate (CAS No. 1804516-29-7) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity continue to drive innovative research, making it a cornerstone in contemporary chemical science.

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